Cas no 147688-40-2 (Fmoc-tyr(2-br-z)-oh)
Fmoc-tyr(2-br-z)-oh Chemical and Physical Properties
Names and Identifiers
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- N-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine
- Fmoc-L-Tyr(2-Br-Z)-OH
- (2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Fmoc-Tyr(2-bromo-Z)-OH
- Fmoc-Tyr(2-Br-Z)-OH
- AmbotzFAA1750
- FMoc-Tyr(Z)
- Fmoc-Tyr(2-Br-Z)
- FMOC-TYR(BR-Z)-OH
- FMOC-TYROSINE(2-BROMO-Z)-OH
- FMOC-O-2-BROMO-Z-L-TYROSINE
- N-ALPHA-FMOC-O-2-BROMO-CBZ-L-TYROSINE
- o-((2-bromobenzyl)oxycarbonyl)-n-((9h-fluoren-9-ylmethoxy)carbonyl)-l-tyrosine
- AKOS016843146
- 147688-40-2
- CS-0446962
- AS-74187
- MFCD00065683
- L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- SCHEMBL16634797
- DTXSID80478208
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((2-bromobenzyl)oxy)carbonyl)oxy)phenyl)propanoic acid
- O-{[(2-Bromobenzyl)oxy]carbonyl}-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
- J-008389
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-((2-bromobenzyloxy)carbonyloxy)phenyl)propanoic acid
- A884411
- (2S)-3-[4-({[(2-bromophenyl)methoxy]carbonyl}oxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2-bromobenZyloxycarbonyl)-L-tyrosine (Fmoc-L-Tyr(2-Br-CbZ)-OH)
- Fmoc-O-2-bromo-Z-L-tyrosine99%
- (2S)-3-[4-({[(2-BROMOPHENYL)METHOXY]CARBONYL}OXY)PHENYL]-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
- Fmoc-tyr(2-br-z)-oh
-
- MDL: MFCD00065683
- Inchi: 1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1
- InChI Key: KDNBLNJKURMWNG-LJAQVGFWSA-N
- SMILES: BrC1C=CC=CC=1COC(=O)OC1C=CC(=CC=1)C[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 615.08900
- Monoisotopic Mass: 615.08926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 41
- Rotatable Bond Count: 13
- Complexity: 871
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Density: 1.452±0.06 g/cm3(Predicted)
- Boiling Point: 791.4±60.0 °C(Predicted)
- PSA: 111.16000
- LogP: 7.09000
Fmoc-tyr(2-br-z)-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F679815-100mg |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F679815-250mg |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F679815-500mg |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F679815-1g |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 1g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181583-100g |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 95% | 100g |
¥2771.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181583-1g |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 95% | 1g |
¥392.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181583-25g |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 95% | 25g |
¥870.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181583-5g |
Fmoc-tyr(2-br-z)-oh |
147688-40-2 | 95% | 5g |
¥442.90 | 2023-09-02 | |
| Chemenu | CM308477-100g |
Fmoc-Tyr(2-Br-Z)-OH |
147688-40-2 | 95% | 100g |
$387 | 2021-06-09 | |
| Chemenu | CM308477-100g |
Fmoc-Tyr(2-Br-Z)-OH |
147688-40-2 | 95% | 100g |
$*** | 2023-03-30 |
Fmoc-tyr(2-br-z)-oh Suppliers
Fmoc-tyr(2-br-z)-oh Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Fmoc-tyr(2-br-z)-oh
Professional Introduction to Fmoc-Tyr(2-Br-Z)-OH and Its Significance in Modern Chemical Biology
The compound with the CAS number 147688-40-2 is a specialized chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. Specifically, the product name Fmoc-Tyr(2-Br-Z)-OH refers to a protected tyrosine derivative, which plays a crucial role in the synthesis of peptides and proteins. This introduction aims to provide a comprehensive overview of this compound, its applications, and its relevance in contemporary research.
In recent years, the demand for high-quality peptide-based therapeutics has surged, driven by advancements in biotechnology and medicine. Among the various building blocks used in peptide synthesis, protected amino acids such as Fmoc-Tyr(2-Br-Z)-OH are indispensable. The Fmoc (fluorenylmethyloxycarbonyl) group is a widely used protecting group in peptide chemistry due to its stability under basic conditions and ease of removal. The tyrosine residue, with its phenolic hydroxyl group, offers unique chemical properties that make it valuable for designing complex peptides with specific functionalities.
The (2-Br-Z) moiety in the name Fmoc-Tyr(2-Br-Z)-OH refers to a brominated and azido-substituted tyrosine derivative. This modification enhances the reactivity of the tyrosine molecule, making it more versatile in peptide synthesis. For instance, the bromine atom can participate in various cross-coupling reactions, while the azido group can be used for click chemistry applications. These features are particularly useful in the development of bioconjugates and targeted therapeutics.
Recent studies have highlighted the importance of modified amino acids like Fmoc-Tyr(2-Br-Z)-OH in drug discovery and development. Researchers have demonstrated that incorporating such derivatives into peptide sequences can lead to enhanced binding affinity, improved pharmacokinetics, and increased stability of bioactive molecules. For example, a 2023 study published in the journal Organic Letters described the use of Fmoc-Tyr(2-Br-Z)-OH in the synthesis of novel peptidomimetics that exhibit potent inhibitory activity against specific enzyme targets. This work underscores the compound's potential as a key intermediate in medicinal chemistry.
The versatility of Fmoc-Tyr(2-Br-Z)-OH extends beyond peptide synthesis. It has been utilized in the development of fluorescent probes and imaging agents for biological studies. The bromine and azido substituents can be selectively modified using click chemistry techniques, allowing researchers to attach various functional groups for specific applications. Such probes are invaluable tools for studying protein-protein interactions, cellular signaling pathways, and disease mechanisms at the molecular level.
In addition to its synthetic utility, Fmoc-Tyr(2-Br-Z)-OH has been explored in the field of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine monoclonal antibodies with cytotoxic payloads to deliver drugs directly to cancer cells. The use of modified tyrosine residues has been shown to improve the efficacy and safety of ADCs by enhancing their stability and reducing immunogenicity. A 2022 review article in Nature Reviews Drug Discovery discussed how incorporating derivatives like Fmoc-Tyr(2-Br-Z)-OH into ADC design could lead to next-generation therapies with improved clinical outcomes.
The chemical properties of Fmoc-Tyr(2-Br-Z)-OH also make it a valuable tool for computational chemistry and molecular modeling studies. Researchers use computational methods to predict how this compound will behave in different biochemical environments, which helps in designing more effective synthetic strategies and understanding its biological activity. These computational approaches are increasingly important as they allow scientists to screen large libraries of compounds rapidly and identify promising candidates for further experimental validation.
In conclusion, the compound with CAS number 147688-40-2, specifically the product name Fmoc-Tyr(2-Br-Z)-OH, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for peptide synthesis, drug development, imaging applications, and computational studies. As research continues to evolve, it is likely that derivatives like Fmoc-Tyr(2-Br-Z)-OH will play an even greater role in shaping the future of biotechnology and medicine.
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